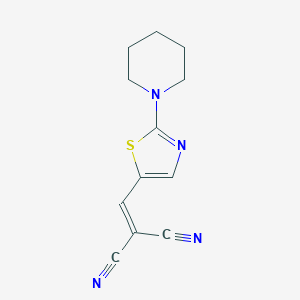

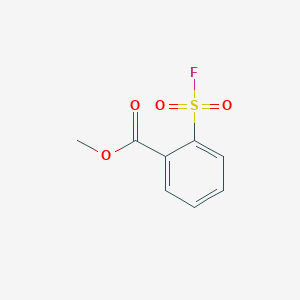

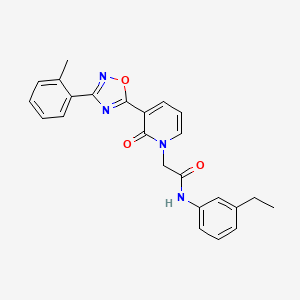

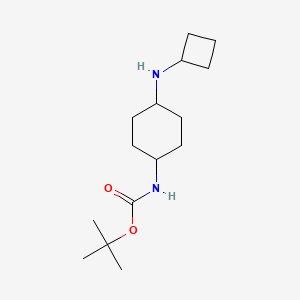

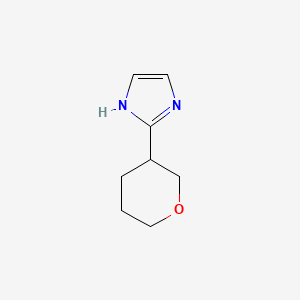

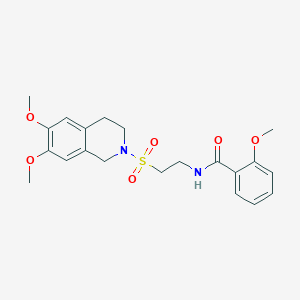

![molecular formula C18H19N5OS2 B2532024 5-metil-2-(metilsulfanil)-N-fenil-7-(tiofen-2-il)-4,5,6,7-tetrahidro[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida CAS No. 1212104-82-9](/img/structure/B2532024.png)

5-metil-2-(metilsulfanil)-N-fenil-7-(tiofen-2-il)-4,5,6,7-tetrahidro[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . It belongs to the class of compounds known as triazolopyrimidines, which are known for their versatile biological activities . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of triazolopyrimidines, including the compound , is established based on spectral data and elemental analyses . The structure may also be viewed using computational methods .Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines are diverse. They have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of similar triazolopyrimidines have been reported. For instance, the yield, melting point, mass spectrometry data, infrared spectroscopy data, and nuclear magnetic resonance data are provided for a similar compound . Additionally, crystallographic data can provide information about the compound’s physical properties .Aplicaciones Científicas De Investigación

- También se observó actividad inhibitoria enzimática contra CDK2/ciclina A2 para los compuestos antiproliferativos más potentes .

- La optimización de estos derivados puede conducir a un inhibidor prototipo con potencial terapéutico .

- Se necesita más investigación para comprender las implicaciones de esta unión y sus posibles aplicaciones .

- Los triazoles exhiben propiedades antioxidantes al reducir o neutralizar los radicales libres, protegiendo las células del daño oxidativo .

Inhibición de CDK2 para el tratamiento del cáncer

Derivados de tioglucósidos y actividad antimalárica

Inhibición de la quinasa del receptor tipo I de TGF-β (ALK5)

Unión a ARN TAR del VIH

Química de triazol y propiedades antioxidantes

Alteración del ciclo celular e inducción de apoptosis

Mecanismo De Acción

Triazole compounds, including triazolopyrimidines, show versatile biological activities due to their ability to bind with a variety of enzymes and receptors in the biological system . They have been found to have antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Direcciones Futuras

Triazolopyrimidines, including the compound , have attracted growing interest due to their important pharmacological activities . Future research may focus on further exploring these activities and developing new therapeutic applications for these compounds. Additionally, the synthesis of these compounds may be optimized to improve yield and purity .

Propiedades

IUPAC Name |

5-methyl-2-methylsulfanyl-N-phenyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS2/c1-11-14(16(24)20-12-7-4-3-5-8-12)15(13-9-6-10-26-13)23-17(19-11)21-18(22-23)25-2/h3-11,14-15H,1-2H3,(H,20,24)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZONMMUUAUSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NC(=N2)SC)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2531944.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)

![Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)